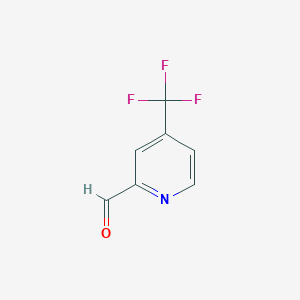

4-(Trifluoromethyl)pyridine-2-carbaldehyde

説明

Significance of Trifluoromethyl Groups in Organic Synthesis and Drug Discovery

The introduction of a trifluoromethyl group into an organic molecule is a well-established strategy for modulating its biological and physicochemical characteristics. mdpi.comscilit.com This small functional group can profoundly influence a compound's behavior in a biological system, making it a valuable tool for medicinal chemists. hovione.com

The trifluoromethyl group exerts a powerful influence on a molecule's properties. Its high electronegativity makes it a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions such as hydrogen bonding. mdpi.comwikipedia.org The C-F bond is exceptionally strong, contributing to the high metabolic stability of trifluoromethylated compounds. mdpi.com This increased stability can lead to a longer biological half-life, a desirable trait in many therapeutic agents. nih.gov

Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule. mdpi.com This property is crucial for a drug's ability to permeate biological membranes and reach its target. mdpi.comnih.gov The steric bulk of the trifluoromethyl group, while relatively small, can also play a role in enhancing binding affinity and selectivity for a specific biological target. mdpi.com

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group |

| Lipophilicity | Increased |

| Metabolic Stability | Increased |

| Acidity/Basicity | Modified (due to electron-withdrawing nature) |

| Binding Affinity | Can be enhanced |

| Membrane Permeability | Can be improved |

Given the advantageous properties imparted by the trifluoromethyl group, it is no surprise that this moiety is found in a wide array of commercially successful products. In the pharmaceutical industry, numerous drugs across various therapeutic areas contain a trifluoromethyl group. wikipedia.orgmdpi.com Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the non-steroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

The agrochemical sector also heavily relies on trifluoromethylated compounds. nih.govresearchgate.net Herbicides, insecticides, and fungicides often incorporate this group to enhance their potency and stability in the environment. nih.gov Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives to be introduced to the agrochemical market. nih.gov

Importance of Pyridine-2-carbaldehyde Scaffolds in Heterocyclic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic compounds of medicinal importance. rsc.orgrsc.org The presence of a nitrogen atom in the six-membered ring imparts unique chemical properties that are distinct from its carbocyclic analog, benzene. rsc.org When a carbaldehyde (or formyl) group is attached to the 2-position of the pyridine ring, the resulting pyridine-2-carbaldehyde becomes a highly valuable and versatile chemical intermediate. wikipedia.org

Pyridine-2-carbaldehyde is a key building block in the synthesis of more complex molecules. nih.gov The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations. wikipedia.org For instance, it readily undergoes nucleophilic attack, particularly by amines, to form Schiff bases. wikipedia.org These Schiff bases, also known as iminopyridines, are themselves important ligands in coordination chemistry. researchgate.net

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in pyridine-2-carbaldehyde can act as a bidentate chelating ligand, binding to metal ions. nih.govrsc.org This ability to form stable complexes with a variety of metals has led to its widespread use in coordination and supramolecular chemistry. researchgate.netrsc.org The resulting metal complexes have been investigated for a range of applications, including catalysis. rsc.org

Overview of 4-(Trifluoromethyl)pyridine-2-carbaldehyde within the Context of Fluorinated Pyridine Derivatives

This compound is a specific example of a fluorinated pyridine derivative that combines the beneficial features of both the trifluoromethyl group and the pyridine-2-carbaldehyde scaffold. This heterocyclic compound features a pyridine ring substituted with a trifluoromethyl group at the 4-position and an aldehyde group at the 2-position. nih.gov This particular arrangement of functional groups confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The aldehyde group serves as a reactive handle for further chemical modifications, such as condensation or nucleophilic addition reactions, allowing for the construction of more complex molecular architectures.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 132470-83-8 |

| Molecular Formula | C7H4F3NO |

| Molecular Weight | 175.11 g/mol |

| Synonyms | 2-Formyl-4-(trifluoromethyl)pyridine, 4-(Trifluoromethyl)picolinaldehyde |

Structural Characteristics and Positional Isomerism

This compound is a heterocyclic compound characterized by a pyridine ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with a carbaldehyde (or formyl) group. nih.gov This specific arrangement of substituents dictates its chemical behavior and reactivity. The aldehyde group is a key functional handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-N bonds. The trifluoromethyl group, being a strong electron-withdrawing group, modulates the electron density of the pyridine ring, affecting its reactivity in substitution reactions.

Positional isomerism is a key feature of trifluoromethylated pyridine aldehydes, where the relative positions of the trifluoromethyl and carbaldehyde groups on the pyridine ring can be varied. This leads to a family of related compounds with the same molecular formula but different structural arrangements and, consequently, distinct physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol |

| CAS Number | 132470-83-8 |

| SMILES | C1=CN=C(C=C1C(F)(F)F)C=O |

| InChI Key | FKNSTSIMTSEJOD-UHFFFAOYSA-N |

Distinction from Related Trifluoromethylpyridines (e.g., 5-(Trifluoromethyl)pyridine-2-carboxaldehyde, 6-(Trifluoromethyl)pyridine-2-carboxaldehyde)

The isomers of this compound, such as 5-(Trifluoromethyl)pyridine-2-carboxaldehyde and 6-(Trifluoromethyl)pyridine-2-carboxaldehyde, share the same molecular formula and molecular weight but differ in the substitution pattern on the pyridine ring. thermofisher.comscbt.comsigmaaldrich.com This seemingly subtle structural difference leads to significant variations in their electronic properties, steric hindrance, and ultimately their reactivity and suitability for specific applications.

For instance, the electronic influence of the trifluoromethyl group on the aldehyde's reactivity will differ depending on its position relative to the nitrogen atom and the aldehyde group. In the case of the 4-substituted isomer, the electron-withdrawing effect is transmitted through the pyridine ring to the 2-position, influencing the electrophilicity of the aldehyde carbon. In contrast, the electronic effects in the 5- and 6-isomers will be different due to the altered conjugation and inductive effects within the pyridine ring.

These differences can affect reaction rates, product distributions in synthetic transformations, and the binding interactions with biological macromolecules. Therefore, the selection of a specific positional isomer is a critical consideration in the design and synthesis of new chemical entities with targeted properties.

Table 2: Comparison of Positional Isomers of Trifluoromethylpyridine-2-carbaldehyde

| Compound | This compound | 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | 6-(Trifluoromethyl)pyridine-2-carboxaldehyde |

|---|---|---|---|

| CAS Number | 132470-83-8 nih.gov | 31224-82-5 thermofisher.com | 131747-65-4 sigmaaldrich.com |

| Molecular Formula | C₇H₄F₃NO nih.gov | C₇H₄F₃NO thermofisher.com | C₇H₄F₃NO sigmaaldrich.com |

| Molecular Weight | 175.11 g/mol nih.gov | 175.11 g/mol scbt.com | 175.11 g/mol sigmaaldrich.com |

| IUPAC Name | This compound nih.gov | 5-(trifluoromethyl)pyridine-2-carbaldehyde thermofisher.com | 6-(trifluoromethyl)pyridine-2-carbaldehyde |

| SMILES | C1=CN=C(C=C1C(F)(F)F)C=O nih.gov | C1=C(C=NC=C1C=O)C(F)(F)F | FC(F)(F)c1cccc(C=O)n1 sigmaaldrich.com |

| InChI Key | FKNSTSIMTSEJOD-UHFFFAOYSA-N nih.gov | JJDDVGAESNBKMY-UHFFFAOYSA-N thermofisher.com | OMFVRHWVFINADV-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNSTSIMTSEJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563712 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132470-83-8 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies

Reactions of the Aldehyde Functionality

The aldehyde group (-CHO) at the 2-position of the pyridine (B92270) ring is a versatile functional handle for a wide range of chemical transformations. It readily participates in nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic addition to the carbonyl group is a cornerstone of the reactivity of 4-(Trifluoromethyl)pyridine-2-carbaldehyde, leading to the formation of diverse molecular architectures.

The general mechanism involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

This reaction is a fundamental method for constructing complex molecules and is utilized in the synthesis of various ligands and biologically active compounds. researchgate.netsigmaaldrich.com

Table 1: Examples of Imine Formation

| Reactant A (Aldehyde) | Reactant B (Primary Amine) | Product (Imine/Schiff Base) |

|---|---|---|

| This compound | Aniline | N-(pyridin-2-ylmethylene)aniline derivative |

| This compound | Benzylamine | N-(pyridin-2-ylmethylene)benzylamine derivative |

| This compound | 3-Aminobenzotrifluoride | N-(pyridin-2-ylmethylene)-3-(trifluoromethyl)aniline derivative |

Similar to the formation of imines, this compound readily condenses with hydrazine (B178648) and its derivatives to form hydrazones. mdpi.comnih.gov This reaction is crucial for synthesizing compounds with potential applications in medicinal chemistry.

Furthermore, the condensation with thiosemicarbazide (B42300) produces thiosemicarbazones. semanticscholar.org These reactions are typically performed by heating the aldehyde and the respective hydrazine or thiosemicarbazide in a suitable solvent, such as ethanol. nih.gov The resulting thiosemicarbazones of pyridine-2-carboxaldehyde derivatives have been a subject of significant research. nih.govgoogle.com

Table 2: Condensation Reactions with Hydrazine and Thiosemicarbazide

| Aldehyde | Reagent | Product Class | Product Name |

|---|---|---|---|

| This compound | Hydrazine | Hydrazone | This compound hydrazone |

| This compound | Thiosemicarbazide | Thiosemicarbazone | This compound thiosemicarbazone |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorientjchem.org The reaction involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Pyridinecarbaldehydes are known substrates for this transformation. bas.bg

In this reaction, the aldehyde functionality of this compound acts as the electrophile. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), serve as the nucleophile after deprotonation by a mild base like piperidine (B6355638) or pyridine. wikipedia.orgbas.bg Research has shown that such condensations can proceed efficiently, sometimes even without a catalyst in aqueous-ethanolic mixtures. bas.bg

Table 3: Knoevenagel Condensation with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Typical Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine/Pyridine | α,β-Unsaturated dinitrile |

| This compound | Ethyl cyanoacetate | Piperidine/Pyridine | α,β-Unsaturated cyanoester |

| This compound | Cyanoacetic acid | Piperidine/Pyridine | α,β-Unsaturated cyanoacid |

The aldehyde group is readily susceptible to both oxidation and reduction, providing synthetic routes to corresponding carboxylic acids and alcohols, respectively.

The aldehyde moiety of this compound can be oxidized to a carboxylic acid group, yielding 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This transformation is a common and synthetically useful reaction. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose.

The resulting product, 4-(Trifluoromethyl)pyridine-2-carboxylic acid, is a stable, solid compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comscbt.com

Table 4: Oxidation to Carboxylic Acid

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 4-(Trifluoromethyl)pyridine-2-carboxylic acid |

Table 5: Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₇H₄F₃NO | 175.11 | 132470-83-8 |

| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | 191.11 | 588702-62-9 |

Oxidation and Reduction Reactions

Reduction to Alcohols

The aldehyde functional group of this compound is readily susceptible to reduction, yielding the corresponding primary alcohol, (4-(trifluoromethyl)pyridin-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic carbonyl carbon into a hydroxyl-bearing methylene group.

Standard hydride reducing agents are effective for this purpose. The choice of reagent can be tailored based on the desired reaction conditions and selectivity.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is commonly used for the reduction of aldehydes and ketones. It is compatible with a wide range of functional groups and is typically used in protic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄, LiAlH₄ will also readily reduce the aldehyde. khanacademy.org However, due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction requires a subsequent aqueous workup step to protonate the resulting alkoxide intermediate. khanacademy.org

The general reaction scheme is the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the oxygen. The resulting product, (4-(trifluoromethyl)pyridin-2-yl)methanol, is a valuable intermediate for further synthetic modifications.

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Strong, highly reactive, requires anhydrous conditions |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a ligand, leading to reactions such as N-oxidation and coordination with metal ions. The presence of the electron-withdrawing trifluoromethyl and aldehyde groups decreases the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation that can alter the electronic properties and reactivity of the ring. For electron-deficient pyridines, such as this compound, this reaction is more challenging and typically requires stronger oxidizing agents or prior activation of the nitrogen atom. researchgate.net

Standard peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) may be sluggish. More potent oxidizing systems are often necessary to overcome the reduced nucleophilicity of the pyridine nitrogen. One effective strategy involves the use of trifluoroacetic anhydride (B1165640) (TFAA) in combination with a peroxide source like hydrogen peroxide. researchgate.netnih.gov The TFAA acts as an activator, making the nitrogen more susceptible to oxidation. The resulting N-oxide can then be used in further synthetic applications.

The pyridine nitrogen and the carbaldehyde group of this compound provide two potential coordination sites, allowing the molecule and its derivatives to act as ligands for various metal ions.

A prominent application in coordination chemistry involves the conversion of the aldehyde to a Schiff base. This compound can be condensed with primary amines (R-NH₂) to form the corresponding iminopyridine ligands. wikipedia.org These Schiff bases are versatile chelating agents, capable of binding to a metal center through both the pyridine nitrogen and the imine nitrogen, forming stable five-membered chelate rings.

This methodology has been used to synthesize a variety of transition metal complexes with metals such as palladium(II), cobalt(II), copper(II), and silver(I). ekb.eg The synthesis typically involves reacting the pre-formed Schiff base ligand with a suitable metal salt in an appropriate solvent. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the resulting metal complex.

The primary coordination mode for derivatives of this compound involves the formation of bidentate Schiff base ligands. wikipedia.org This bidentate N,N-chelation is a robust and common binding motif in coordination chemistry.

Bidentate N,N-Coordination: The ligand coordinates to the metal ion through the lone pair on the pyridine nitrogen and the lone pair on the imine nitrogen. This forms a stable metallacycle.

Electronic Effects: The trifluoromethyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring. This electronic modification affects the ligand field strength and the redox properties of the resulting metal complex. The reduced electron density on the pyridine nitrogen can influence the metal-ligand bond strength.

The geometry of the resulting complex (e.g., square planar, tetrahedral) depends on the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere. ekb.eg

Coordination Chemistry with Metal Ions

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be one of the most stable and chemically inert functional groups in organic chemistry. Its high stability is due to the strength of the carbon-fluorine bonds. Direct transformations of the -CF₃ group itself are rare and require harsh conditions.

The primary influence of the trifluoromethyl group on the reactivity of this compound is electronic. As a powerful electron-withdrawing group, it significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although such reactions are less common for this specific molecule compared to derivatives with leaving groups at other positions.

In some specific contexts, the high electronegativity of the trifluoromethyl group can facilitate intramolecular nucleophilic aromatic substitution reactions in more complex derivatives. nih.gov However, for the parent aldehyde, the main role of the -CF₃ group is to modulate the reactivity of the aldehyde and the pyridine nitrogen through its potent and stable electron-withdrawing effect.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-(Trifluoromethyl)pyridin-2-yl)methanol |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| Diethyl ether |

| Tetrahydrofuran |

| Pyridine |

| Pyridine N-oxide |

| m-Chloroperoxybenzoic acid |

| Trifluoroacetic anhydride |

| Hydrogen peroxide |

| Palladium(II) |

| Cobalt(II) |

| Copper(II) |

| Silver(I) |

Stability and Electron-Withdrawing Effects

The trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring is a potent electron-withdrawing group, which significantly influences the molecule's stability and reactivity. nih.gov This group enhances the compound's metabolic stability and lipophilicity, properties that are often desirable in the development of bioactive molecules.

The primary electronic effects of the -CF₃ group on the this compound molecule are:

Activation of the Aldehyde Group : The electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon in the aldehyde moiety at the 2-position. This heightened reactivity makes the aldehyde group a prime site for nucleophilic addition and condensation reactions.

Deactivation of the Pyridine Ring towards Electrophilic Substitution : The pyridine ring is inherently electron-deficient compared to benzene. The presence of the -CF₃ group further deactivates the ring, making electrophilic aromatic substitution reactions challenging. gcwgandhinagar.com Acidic conditions, often used for electrophilic substitutions, would lead to the protonation of the basic nitrogen atom, rendering the ring even more unreactive. gcwgandhinagar.com

Activation of the Pyridine Ring towards Nucleophilic Substitution : The electron-deficient character imparted by both the ring nitrogen and the -CF₃ group makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing substituent. nih.govgcwgandhinagar.com

Potential for Further Fluorination or Defluorination Reactions

While specific studies on the further fluorination or defluorination of this compound are not extensively documented, the reactivity of similar trifluoromethyl-substituted arenes and heterocycles suggests potential pathways for modifying the -CF₃ group.

Fluorination: Methods for oxidative fluorination of heteroatoms have been developed using accessible reagents like potassium fluoride (B91410) in combination with trichloroisocyanuric acid (TCICA). escholarship.org Such methods could potentially be explored for modifying the pyridine scaffold, although direct fluorination of the already stable -CF₃ group is unlikely under these conditions.

Defluorination: The transformation of an aromatic trifluoromethyl group into a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group is a significant area of research. Recent advancements have demonstrated protocols for the selective hydrodefluorination of electron-deficient trifluoromethylarenes. nih.gov

Photoredox Catalysis : An organophotoredox protocol has been shown to effectively replace a single fluorine atom with hydrogen in electron-poor trifluoromethylarenes. nih.gov Given the electron-deficient nature of the pyridine ring in this compound, this method presents a plausible strategy for its conversion to 4-(Difluoromethyl)pyridine-2-carbaldehyde.

Base-Promoted Elimination : Selective reduction of an aromatic -CF₃ group to a -CHF₂ group can also be achieved through base-promoted elimination, which forms a difluoro-p-quinomethide intermediate that is then trapped. nih.gov

These potential transformations are summarized in the table below.

| Transformation | Potential Method | Key Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Hydrodefluorination (CF₃ → CHF₂) | Organophotoredox Catalysis | Organophotocatalyst, 4-hydroxythiophenol, blue light | 4-(Difluoromethyl)pyridine-2-carbaldehyde | nih.gov |

| Hydrodefluorination (CF₃ → CHF₂) | Base-Promoted Elimination | Base, intramolecular nucleophilic trap | Derivatives of 4-(Difluoromethyl)pyridine | nih.gov |

| Oxidative Fluorination (on heteroatom) | Oxidative Fluorination | Trichloroisocyanuric acid (TCICA), Potassium Fluoride (KF) | Further fluorinated pyridine derivatives | escholarship.org |

Heterocyclization Reactions Utilizing the Pyridine Aldehyde Moiety

The aldehyde functional group at the 2-position is a versatile handle for constructing more complex molecular architectures through heterocyclization reactions. This moiety readily participates in condensation reactions with various binucleophiles to form fused and non-fused heterocyclic systems. researchgate.net

Formation of Fused Heterocyclic Systems (e.g., 1,2,4-triazines, pyrazolo[4,3-c]pyridines)

The reaction of this compound with appropriate precursors can lead to the synthesis of a variety of fused heterocyclic compounds.

1,2,4-Triazines : A common route to 3-substituted-1,2,4-triazines involves the condensation of a pyridine-2-carbaldehyde with isonitrosoacetophenone hydrazones, followed by an aromatization step. researchgate.net This methodology can be applied to this compound to synthesize 3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-triazine derivatives. These reactions often proceed via an intermediate which is then cyclized and aromatized, for instance by dehydration in boiling acetic acid. researchgate.net

Pyrazolo[4,3-c]pyridines : The synthesis of pyrazolo[4,3-c]pyridines can be achieved by constructing the pyridine ring onto a pre-existing pyrazole (B372694) core or vice-versa. beilstein-journals.orgnih.gov For instance, a multicomponent reaction involving 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkynes, and tert-butylamine (B42293) under microwave assistance has been used to afford 1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net While this specific example starts from a pyrazole aldehyde, the general strategy of using an aldehyde to form an annulated pyridine ring highlights a potential pathway where this compound could react with a suitable aminopyrazole derivative to construct a pyrazolo[4,3-c]pyridine system.

Influence of Substituents on Reaction Outcomes

The outcome of heterocyclization reactions is highly dependent on the nature and position of substituents on the pyridine ring. researchgate.netresearchgate.net

Steric Effects : Substituents adjacent to the reacting aldehyde group can sterically hinder the approach of the reacting nucleophile, potentially lowering reaction yields or preventing the reaction altogether. nih.gov

Substituent Compatibility : Certain functional groups on the pyridine ring can interfere with the desired reaction. For example, in the synthesis of 3-(pyridin-2-yl)-1,2,4-triazines, pyridine-2-carbaldehydes bearing an ester group, a bromine atom, or a cyano group in the 6-position have been reported to give low yields or fail to react under standard conditions. researchgate.net This underscores the importance of considering the electronic and steric profile of the entire molecule when designing heterocyclization strategies.

The table below summarizes the influence of different substituent types on the reactivity of pyridine aldehydes in heterocyclization reactions.

| Substituent Type | Position | Effect on Reactivity | Example/Observation | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -CF₃, -NO₂) | 4-position | Increases aldehyde electrophilicity, potentially favoring initial condensation. | The -CF₃ group activates the aldehyde for nucleophilic attack. | |

| Electron-Donating (e.g., -NH₂, -OMe) | Various | May decrease aldehyde electrophilicity but activate the ring for other transformations. | Activating groups are crucial for electrophilic substitution on the pyridine ring. | gcwgandhinagar.com |

| Bulky Groups | 3-position or adjacent to aldehyde | Steric hindrance can lower reaction rates and yields. | 2-substituted pyridines may not undergo hydroboration due to steric hindrance. | nih.gov |

| Reactive Functional Groups (e.g., -COOR, -CN, -Br) | 6-position | Can lead to low yields or side reactions in 1,2,4-triazine (B1199460) synthesis. | Analogous heterocyclizations are characterized by low yields or reaction failure. | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block in Active Pharmaceutical Ingredients (APIs)

As a synthetic intermediate, 4-(Trifluoromethyl)pyridine-2-carbaldehyde provides a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). The aldehyde functional group is particularly useful, allowing for a wide range of chemical transformations to build diverse molecular architectures.

The incorporation of fluorine into heterocyclic structures is a well-established strategy in modern drug discovery to enhance pharmacological properties such as potency, metabolic stability, and pharmacokinetics. researchgate.netresearchgate.net Trifluoromethylpyridine (TFMP) derivatives, in particular, are key structural motifs in many pharmaceutical compounds. nih.govresearchoutreach.org Building blocks like this compound are instrumental in constructing these advanced fluorinated heterocycles. researchgate.netnih.gov The aldehyde group can readily participate in reactions such as condensations, reductive aminations, and cycloadditions to form larger, more complex ring systems that are central to many therapeutic agents. The trifluoromethyl group on the pyridine (B92270) ring often contributes to improved biological activity due to its strong electron-withdrawing nature and its ability to increase the lipophilicity of the molecule. nih.gov

The trifluoromethylpyridine moiety is a key component of several clinically relevant molecules investigated for cancer therapy. One such example is Naporafenib (also known as LXH254), an investigational drug that acts as an inhibitor of the Raf family of protein kinases. nih.govdrugbank.com These kinases are crucial enzymes in the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. nih.gov By inhibiting Raf kinases, Naporafenib aims to block this signaling pathway and thereby suppress tumor growth. nih.gov The chemical structure of Naporafenib, N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide, features a trifluoromethylpyridine core, highlighting the importance of this scaffold in the design of modern kinase inhibitors. nih.gov

Development of Bioactive Molecules

Beyond its role as a structural component in established APIs, this compound is a starting point for the development of novel bioactive molecules, particularly in oncology.

Researchers have explored the synthesis of various novel compounds derived from trifluoromethyl-substituted pyridines for their potential as anticancer agents. One such area of investigation involves the creation of new thiazolo[4,5-d]pyrimidine derivatives. mdpi.com This class of compounds is of interest in cancer research, and the inclusion of a trifluoromethyl group is a strategy aimed at enhancing their therapeutic properties. mdpi.com

The efficacy of potential anticancer compounds is often initially assessed by their ability to kill cancer cells in vitro. Human lung carcinoma (A-549) and human breast cancer (MCF-7) are two of the most common cell lines used for this purpose. researchgate.netrsc.orgrsc.org A study on a series of newly synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives evaluated their antiproliferative activity against a panel of human cancer cell lines, including MCF-7. mdpi.com The results from this study for several compounds are detailed below, demonstrating their cytotoxic potential.

| Compound | Cancer Cell Line | Reported IC50 (µM) |

|---|---|---|

| Compound 2b | MCF-7/WT | >50 |

| Compound 3b | MCF-7/WT | >50 |

| Compound 4b | MCF-7/WT | >50 |

| Compound 4c | MCF-7/WT | >50 |

Data sourced from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. mdpi.com

A key strategy in modern cancer therapy is to target specific cellular pathways that are essential for tumor cell survival and proliferation. One such target is Checkpoint Kinase 1 (CHK1), an enzyme that plays a critical role in the DNA damage response pathway. nih.govnih.gov Inhibiting CHK1 can prevent cancer cells from repairing DNA damage induced by chemotherapy, thereby enhancing the efficacy of such treatments. nih.gov The trifluoromethylpyridine scaffold has been successfully utilized in the design of potent and selective CHK1 inhibitors. For example, multiparameter optimization of a series of pyridine-based compounds led to the identification of CCT245737, a preclinical candidate with a trifluoromethylpyridine core that demonstrates potent CHK1 inhibition and oral bioavailability. nih.gov This highlights the utility of building blocks like this compound in developing targeted anticancer agents that function through specific mechanisms like checkpoint kinase inhibition.

Antioxidant Activities

Derivatives of trifluoromethyl-substituted heterocyclic compounds have been investigated for their potential antioxidant properties. For instance, studies on 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles, which also contain a trifluoromethyl group, have shown antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. nih.gov Specifically, 3-ethyl- and 3-propyl-TFDP derivatives demonstrated IC₅₀ values of 39 mM and 163 mM, respectively. nih.gov This suggests that the trifluoromethyl moiety can be a component of molecules with radical scavenging capabilities. nih.gov The mechanism for these pyrazole (B372694) derivatives, however, does not appear to involve the classic inhibition of the cyclooxygenase (COX) pathway. nih.gov While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided research, the activity of related heterocyclic structures suggests a potential area for investigation. The evaluation of antioxidant properties is often conducted using methods like the DPPH radical scavenging assay and the nitric oxide scavenging assay to determine a compound's ability to mitigate oxidative stress. sapub.org

Other Biological Activities (e.g., Antimicrobial, Herbicidal)

The 4-(trifluoromethyl)pyridine (B1295354) moiety is a key structural motif in numerous biologically active compounds, particularly in the agrochemical and pharmaceutical sectors. nih.govsemanticscholar.org

Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. The aldehyde group can form covalent bonds with nucleophilic residues in microbial proteins, potentially disrupting essential cellular pathways and inhibiting growth. For example, certain pyridine derivatives have been shown to effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Hybrid molecules incorporating the 4-(trifluoromethyl)pyridine structure with benzimidazole and piperidine (B6355638) have demonstrated potent in vitro activity against various bacterial and fungal strains. ingentaconnect.com

Herbicidal Activity : Trifluoromethyl-pyridine derivatives are extensively used in the development of herbicides. nih.gov Compounds containing this scaffold have been commercialized as acetolactate synthase (ALS)-inhibiting herbicides. semanticscholar.org For instance, Pyroxsulam, which contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, was developed to control key weeds in cereal crops. nih.govsemanticscholar.org The selectivity and high herbicidal activity of such compounds are attributed to the unique properties conferred by the trifluoromethyl-pyridine core. nih.gov Studies on novel pyrido[2,3-d]pyrimidine compounds, which can be synthesized from trifluoromethyl-substituted precursors, have shown good herbicidal activity, particularly against monocotyledonous plants. mdpi.com

The biological activities of these derivatives are often enhanced by the presence of the trifluoromethyl group, which improves metabolic stability and the ability to penetrate biological membranes.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyridine derivatives is intricately linked to their substitution patterns. researchgate.net The process of drug design often involves modifying a lead compound's structure to enhance efficacy and selectivity, and SAR studies are crucial in this endeavor.

Impact of Trifluoromethyl Group on Biological Efficacy

The trifluoromethyl (-CF₃) group plays a pivotal role in medicinal chemistry and significantly influences the biological efficacy of parent compounds. nih.gov Its unique properties are leveraged to improve the pharmacokinetic profile of drug candidates.

Enhanced Lipophilicity : The -CF₃ group increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, thereby enhancing bioavailability and interaction with cellular targets.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This enhanced stability can increase the half-life of a drug in the body. nih.gov

Binding Interactions : In some cases, substituting a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group can lead to a significant increase in biological activity, sometimes by an order of magnitude. acs.org This improvement is often driven by changes in electrostatic or solvation free energy upon binding to a target protein. acs.org

The strategic placement of a -CF₃ group is a common and effective strategy in drug design to optimize a molecule's potency and metabolic properties. acs.org

Influence of Pyridine Substitution Pattern

The arrangement of substituents on the pyridine ring is a critical determinant of a molecule's biological activity. researchgate.netnih.gov The specific location of the trifluoromethyl group at the 4-position and the carbaldehyde at the 2-position in this compound defines its reactivity and potential biological interactions.

SAR studies on various pyridine derivatives have revealed key insights:

Position of Substituents : The relative positions of functional groups can dramatically alter a compound's efficacy. For example, in a series of pyridine-2-carboxaldehyde thiosemicarbazones, the 3-amino substituted derivatives were found to be more potent inhibitors of ribonucleotide reductase and tumor cell growth than the corresponding 5-amino substituted isomers. nih.gov

Nature of Functional Groups : The type of functional group is crucial. Studies have shown that the presence of groups like -OH, -OMe, and -C=O can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogen atoms may decrease it. nih.govmdpi.com

Isomeric Effects : The biological activity of metal complexes can be affected by the specific isomer of the trifluoromethyl-pyridine ligand used. For instance, complexes synthesized with 5-(trifluoromethyl)pyridine-2-carboxylic acid showed different coordination and higher binding efficacy to biomolecules compared to complexes made with its isomer, 4-(trifluoromethyl)nicotinic acid. rsc.org This highlights how the substitution pattern on the pyridine ring influences the ultimate biological function. rsc.org

Molecular Docking and Computational Drug Design

Computational drug design, often referred to as computer-aided drug design (CADD), has become an indispensable tool in the discovery and development of new therapeutic agents. nfcr.orgnih.gov It encompasses a variety of computational methods to identify, design, and optimize drug candidates. taylorandfrancis.com

Molecular docking is a prominent structure-based CADD technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein. rjptonline.orgopenmedicinalchemistryjournal.com This method allows researchers to understand drug-biomolecule interactions at an atomic level, which is crucial for rational drug design. rjptonline.orgopenmedicinalchemistryjournal.com The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. researchgate.net

Prediction of Binding Affinities and Interactions with Target Proteins

Molecular docking simulations are employed to predict how strongly a ligand will bind to a protein's active site and to identify the key interactions that stabilize the complex. journaleras.com A study on the related compound, 4-(Trifluoromethyl)pyridine-2-carboxylic acid, provides insight into this process. journaleras.com

These computational analyses can reveal several types of interactions:

Hydrogen Bonds : These are critical for the specificity of ligand binding.

Halogen Bonds : The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, further stabilizing the ligand-protein complex.

By calculating the binding energy (often expressed in kcal/mol), researchers can rank different compounds and prioritize those with the most favorable predicted binding affinities for synthesis and experimental testing. researchgate.net For example, in a study of novel pyridine scaffolds as potential COVID-19 inhibitors, the compound with the highest binding energy (-8.6 kcal/mol) in docking simulations was selected for further analysis. researchgate.netmdpi.com This predictive power helps to streamline the drug discovery process, reducing the time and cost associated with screening large numbers of molecules experimentally. taylorandfrancis.com

Ligand-Protein Interactions (e.g., HERA protein)

While direct experimental studies detailing the interaction of this compound with the HERA (Helicase and RNase D-like protein) are not extensively documented in publicly available literature, an understanding of its potential binding modes can be extrapolated from its structural features and the known biochemistry of its functional groups. The interaction is likely to be multifaceted, involving both non-covalent and covalent contributions, primarily dictated by the pyridine ring, the trifluoromethyl group, and the reactive carbaldehyde moiety.

The archaeal HERA protein is a hexameric ATPase that functions in DNA repair and anti-phage defense. nih.govnih.gov Its structure reveals a ring-shaped complex with a central channel, and the nucleotide-binding sites are located at the interface between the protomers. nih.govoup.com These interfaces and the central channel present potential binding pockets for small molecule inhibitors.

The aldehyde group of this compound is a key feature, rendering it capable of forming covalent bonds with nucleophilic residues within a protein's binding site. This type of interaction, known as covalent inhibition, can lead to a durable and often irreversible modulation of protein function. The primary targets for such covalent modification are the side chains of lysine, cysteine, and histidine residues. nih.govresearchgate.net The reaction typically proceeds through the formation of a Schiff base with the ε-amino group of a lysine residue or via Michael addition with the sulfhydryl group of cysteine or the imidazole ring of histidine. nih.gov A similar reactivity has been observed for other pyridine-2-carboxaldehyde derivatives in biological systems. nih.govacs.org

Beyond covalent interactions, the trifluoromethyl (-CF3) group and the pyridine ring are expected to contribute significantly to the binding affinity and specificity through non-covalent interactions. The trifluoromethyl group is highly lipophilic and can engage in favorable hydrophobic interactions within the binding pocket. Furthermore, the fluorine atoms can participate in orthogonal multipolar interactions with backbone carbonyl groups of the protein, a phenomenon recognized for its substantial contribution to the binding affinity of fluorinated ligands. The pyridine ring can form hydrogen bonds and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.

Given the structure of the HERA protein, it is plausible that this compound could bind in the vicinity of the ATP-binding site, where the presence of lysine and other residues could facilitate covalent bond formation. By occupying this site, the compound could act as an inhibitor, preventing the binding and hydrolysis of ATP, which is essential for the protein's helicase and translocase activity. nih.gov

A summary of the potential interactions between this compound and a hypothetical protein binding site, such as that in the HERA protein, is presented in the table below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Protein | Nature of Interaction |

| Covalent Bonding | Carbaldehyde (-CHO) | Lysine (Lys), Cysteine (Cys), Histidine (His) | Formation of a Schiff base or Michael adduct |

| Hydrophobic Interaction | Trifluoromethyl (-CF3) | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Van der Waals forces |

| Multipolar Interaction | Trifluoromethyl (-CF3) | Backbone Carbonyls | Electrostatic interactions |

| Hydrogen Bonding | Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Donation/acceptance of hydrogen bonds |

| π-Stacking | Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Non-covalent aromatic-aromatic interactions |

It is important to emphasize that the described interactions are putative and based on the chemical properties of this compound and the general principles of ligand-protein binding. Definitive confirmation of the binding mode and its functional consequences would necessitate detailed structural and biochemical studies.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the precise structural features of 4-(Trifluoromethyl)pyridine-2-carbaldehyde. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, as well as the influence of the trifluoromethyl group, can be established.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons on the pyridine (B92270) ring and the aldehyde functional group. The electron-withdrawing nature of the nitrogen atom, the trifluoromethyl group, and the aldehyde group significantly influences the chemical shifts of the aromatic protons.

The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 10.0 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine ring exhibit distinct signals, with their chemical shifts and coupling patterns providing unambiguous evidence of their positions relative to the substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | ~10.0 | s | - |

| H-3 | ~8.2 | s | - |

| H-5 | ~7.8 | d | ~5.0 |

| H-6 | ~9.0 | d | ~5.0 |

Note: Predicted data based on analogous structures. Precise experimental values may vary.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on their electronic environment.

The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic resonance in the highly deshielded region of the spectrum, typically between 190 and 195 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the positions of the nitrogen atom and the electron-withdrawing substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C=O | ~192 | s | - |

| C-2 | ~153 | s | - |

| C-3 | ~122 | q | ~4 |

| C-4 | ~148 | q | ~34 |

| C-5 | ~120 | s | - |

| C-6 | ~152 | s | - |

| CF₃ | ~123 | q | ~272 |

Note: Predicted data based on analogous structures. Precise experimental values may vary.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is an indispensable technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will exhibit a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. In trifluoromethyl-substituted pyridines, this signal typically appears around -63 to -65 ppm relative to a standard reference such as CFCl₃. rsc.org The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For this molecule, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. For instance, an HMQC or HSQC spectrum would show correlations between the aldehydic proton and the carbonyl carbon, as well as between each aromatic proton and its corresponding ring carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Characteristic Vibrational Modes of Aldehyde and Trifluoromethyl Groups

The IR spectrum of this compound is dominated by the characteristic absorption bands of the aldehyde and trifluoromethyl groups.

Aldehyde Group: The most prominent feature of the aldehyde group is the strong C=O stretching vibration, which typically appears in the region of 1700-1720 cm⁻¹. The presence of the aromatic pyridine ring conjugated to the aldehyde can shift this absorption to a slightly lower wavenumber. Additionally, the C-H stretching vibration of the aldehyde group gives rise to two characteristic weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear in the region of 1350-1100 cm⁻¹. This region often contains multiple strong absorption bands corresponding to the symmetric and asymmetric stretching modes of the C-F bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde | C=O Stretch | ~1710 | Strong |

| Aromatic Ring | C=C and C=N Stretch | ~1600-1450 | Medium to Strong |

| Trifluoromethyl | C-F Stretch | ~1320, ~1170, ~1130 | Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900-700 | Medium to Strong |

Analysis of Pyridine Ring Vibrations

The vibrational modes of the pyridine ring in this compound are sensitive to the nature and position of its substituents. The electron-withdrawing trifluoromethyl (-CF3) and aldehyde (-CHO) groups significantly influence the electronic distribution within the aromatic system, which in turn affects the bond strengths and vibrational frequencies. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are instrumental in identifying these characteristic vibrations.

While specific experimental spectra for this compound are not extensively reported in the literature, a detailed analysis can be inferred from studies on structurally similar compounds, such as 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net The pyridine ring vibrations can be categorized into stretching, in-plane bending, and out-of-plane bending modes.

The C-C stretching vibrations within the pyridine ring are typically observed in the 1400–1650 cm⁻¹ region. researchgate.net For this compound, multiple bands are expected in this range, reflecting the complex coupling of vibrations within the substituted aromatic ring. The C-H stretching vibrations of the remaining hydrogens on the pyridine ring are expected to appear around 3000-3100 cm⁻¹.

The presence of the trifluoromethyl group introduces strong C-F stretching vibrations, typically observed in the 1100-1200 cm⁻¹ region. researchgate.net Furthermore, CF3 deformation and rocking modes are expected at lower frequencies. researchgate.net The aldehyde group will exhibit a characteristic C=O stretching vibration, typically found in the range of 1680-1715 cm⁻¹, and C-H stretching of the aldehyde proton around 2700-2900 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C-H Stretch | 2700 - 2900 |

| C=O Stretch | 1680 - 1715 |

| C=C/C=N Ring Stretch | 1400 - 1650 |

| C-F Stretch | 1100 - 1200 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the calculated molecular weight of approximately 175.11 g/mol , the [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 176.12. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides insights into the molecule's structure. For this compound, fragmentation is likely to occur at the aldehyde group and the trifluoromethyl group.

Table 2: Predicted ESI-MS Fragmentation of this compound

| m/z (Predicted) | Fragment Ion |

|---|---|

| 176.12 | [C₇H₄F₃NO + H]⁺ (Protonated Molecule) |

| 147.04 | [C₆H₄F₃N]⁺ (Loss of CHO) |

| 128.04 | [C₆H₅N]⁺ (Loss of CF₃) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. The calculated exact mass of this compound (C₇H₄F₃NO) is 175.0245 g/mol . nih.gov HRMS can confirm this elemental composition by measuring the m/z of the molecular ion to within a few parts per million (ppm) of the theoretical value, thus distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Chromophoric Properties and Conjugation Effects

The this compound molecule contains several chromophores, which are parts of the molecule that absorb light. The primary chromophore is the pyridine ring, which is an aromatic system. The aldehyde group and the trifluoromethyl group act as auxochromes, modifying the absorption characteristics of the pyridine ring.

The pyridine ring itself exhibits π → π* transitions. The presence of the aldehyde group, with its carbonyl C=O bond, introduces n → π* transitions. The aldehyde group is conjugated with the pyridine ring, which extends the conjugated system and typically results in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. The trifluoromethyl group, being strongly electron-withdrawing, can also influence the energy of the molecular orbitals and thus the wavelengths of electronic transitions.

Based on the structure, one would expect to observe absorption bands in the UV region. The high-energy π → π* transitions are likely to appear below 250 nm, while the lower-energy n → π* transition of the carbonyl group and the extended conjugation may result in a shoulder or a distinct band at a longer wavelength, potentially extending into the near-UV region.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) Range |

|---|---|

| π → π* (Pyridine ring) | 200 - 270 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if suitable single crystals of the compound were grown, X-ray diffraction analysis would reveal its solid-state conformation. For instance, it would determine the relative orientation of the aldehyde group with respect to the pyridine ring. Studies on other pyridine carbaldehyde derivatives, such as pyridine-4-carbaldehyde semicarbazone, have successfully utilized this technique to elucidate their molecular geometry and packing in the crystal lattice. ajchem-a.com Such an analysis for this compound would be invaluable for understanding its solid-state properties and for computational modeling studies.

Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the intramolecular geometry of this compound requires experimental data from techniques such as X-ray crystallography or microwave spectroscopy. This data would provide precise measurements of the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsional or dihedral angles). Such information is crucial for understanding the molecule's conformation and steric properties. In the absence of a published crystal structure, a data table of these parameters cannot be compiled.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. For a molecule like this compound, one would anticipate the presence of several types of non-covalent interactions that dictate its supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on 4-(Trifluoromethyl)pyridine-2-carbaldehyde are not widely available in the reviewed literature, the general principles of these calculations can be outlined. Such studies on similar pyridine (B92270) derivatives typically employ methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The electronic structure analysis would further provide information on the distribution of electron density and molecular orbitals.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. For instance, studies on related pyridine carboxaldehydes have used DFT to calculate and assign the vibrational frequencies for the cis and trans conformers. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For related trifluoromethyl-pyridine derivatives, DFT calculations have been used to determine these energy values and other reactivity descriptors.

| Parameter | Description | Typical Calculated Value (eV) (for related compounds) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available for the specific compound |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available for the specific compound |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data not available for the specific compound |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

NBO analysis can quantify the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. These interactions, also known as intramolecular charge transfers, contribute to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated, providing insight into the strength of the delocalization.

While specific data for this compound is not available, NBO analysis is a powerful tool for identifying and quantifying hydrogen bonds and hyperconjugative interactions. For instance, in related molecules, NBO analysis has been used to characterize intramolecular hydrogen bonds that influence the molecular structure and thermodynamic properties. Hyperconjugation involves the interaction of sigma-bonding orbitals with adjacent empty or partially filled p-orbitals or pi-orbitals, leading to increased stability.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| Intramolecular Charge Transfer | Data not available | Data not available | Data not available |

| Hyperconjugation | Data not available | Data not available | Data not available |

Future Research Directions and Emerging Applications

Catalytic Applications and Materials Science

The inherent features of 4-(Trifluoromethyl)pyridine-2-carbaldehyde make it a promising candidate for the development of new catalytic systems and advanced materials.

Future research is anticipated to focus on harnessing this compound and its derivatives as ligands in catalysis. The pyridine (B92270) nitrogen and the aldehyde oxygen can act as a bidentate chelating system for various transition metals. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the metal center, thereby tuning its catalytic activity and stability. ontosight.ai

Derivatives of this compound have already shown promise. For instance, a ligand derived from a similar structure was found to enhance the efficiency of Suzuki-Miyaura coupling by 30% compared to its non-fluorinated counterparts. Future work could involve the synthesis of Schiff base ligands through the condensation of the aldehyde with various amines, leading to a diverse library of tunable ligands for a wide range of catalytic transformations, including cross-coupling reactions, oxidation, and asymmetric synthesis. wikipedia.org

Table 1: Potential Catalytic Applications

| Catalytic Area | Potential Role of this compound Derivatives |

|---|---|

| Cross-Coupling Reactions | As ligands to enhance catalyst stability and turnover frequency. |

| Asymmetric Synthesis | As chiral ligands after modification to induce enantioselectivity. |

The integration of this compound into polymers and other advanced materials is an emerging area of research. Trifluoromethyl-substituted aromatic compounds are known to be valuable building blocks for functional materials such as fluoropolymers and liquid crystals. ontosight.ai The presence of the trifluoromethyl group can impart desirable properties like thermal stability, chemical resistance, and specific optical or electronic characteristics. canada.canasa.gov

The aldehyde functional group offers a reactive handle for polymerization or for grafting the molecule onto surfaces or into existing polymer backbones. This could lead to the development of:

Gas Separation Membranes: Polymers containing trifluoromethyl groups are being investigated for their potential in gas separation membranes. canada.ca

Low Dielectric Materials: Fluorine-containing polymers are sought after for their low dielectric constants, which are crucial in the electronics industry. nasa.gov

Functional Coatings: The unique properties of the molecule could be used to create specialized thermal control or protective coatings. nasa.gov

Exploration of Undiscovered Reactivity Pathways

While the basic reactivity of the aldehyde and the substituted pyridine ring is understood, there remains a vast potential for discovering new transformations.

The electronic nature of this compound is dualistic. The aldehyde carbon is electrophilic and readily undergoes nucleophilic addition. Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. chemistryviews.orgnih.gov

Future research will likely explore this dual reactivity in greater detail. For example, tandem reactions where an initial nucleophilic addition to the aldehyde triggers a subsequent intramolecular reaction with the pyridine ring could lead to novel heterocyclic scaffolds. The development of new deprotonation strategies could also allow the pyridine ring to act as a nucleophile, reacting with various electrophiles. jst.go.jp The regioselectivity of nucleophilic attacks on the pyridine ring, influenced by the positions of the existing substituents, warrants further investigation to enable precise molecular engineering. chemistryviews.orgrsc.org

The involvement of trifluoromethyl groups in radical reactions is a well-established area of fluorine chemistry. Research into the radical reactions of this compound could unlock new synthetic pathways. While the direct trifluoromethylation of pyridines using radical precursors can suffer from a lack of regioselectivity, the pre-functionalized nature of this compound offers a more controlled approach. chemistryviews.orgresearchgate.net

Future studies might investigate:

Radical Addition to the Aldehyde: Exploring the addition of carbon- or heteroatom-centered radicals to the carbonyl group.

Homolytic Aromatic Substitution: Investigating reactions where a radical species displaces a substituent on the pyridine ring.

Photoredox Catalysis: Utilizing light-mediated processes to generate radicals that can interact with the molecule in novel ways, similar to strategies developed for other N-heteroarenes. acs.org

Sustainability in Synthesis

Developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical future research direction. Current industrial syntheses of related trifluoromethylpyridines often rely on high-temperature, energy-intensive processes like vapor-phase chlorination and fluorination. jst.go.jpnih.gov

Future research is expected to focus on greener alternatives, such as:

Catalytic C-H Activation/Formylation: Directly introducing the aldehyde group onto a pre-existing 4-(trifluoromethyl)pyridine (B1295354) backbone, avoiding multi-step sequences.

Biocatalysis: Employing enzymes to perform key synthetic steps under mild conditions.

Flow Chemistry: Using continuous flow reactors to improve safety, efficiency, and scalability while minimizing waste.

Alternative Reaction Media: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption, a technique already proven for synthesizing other functionalized pyridines. mdpi.com

Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metals, for instance, by using air as the oxidant in cyclization reactions to form the pyridine ring. researchgate.net

The shift towards more sustainable practices will be crucial for the long-term viability and environmental impact of producing this important chemical building block.

Green Chemistry Approaches for Production

Future production methods for this compound and its derivatives are increasingly geared towards green chemistry principles to reduce environmental impact. Research is moving away from traditional synthetic routes that often rely on hazardous reagents and volatile organic solvents. A key area of development is the implementation of solvent-free and catalyst-free reaction conditions. semanticscholar.org For instance, multi-component condensation reactions performed without solvents present a significant advancement, challenging existing procedures that use toxic catalysts and hazardous solvents. semanticscholar.org These methods not only enhance safety and reduce pollution but can also lead to higher yields and simpler purification processes. The synthesis of trifluoromethyl-containing compounds, in particular, benefits from innovative approaches that improve efficiency and sustainability. researchgate.net

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reactants into the final product. jocpr.comrsc.org In the synthesis of complex molecules like this compound, achieving a high atom economy is crucial for minimizing waste. jocpr.com

Traditional multi-step syntheses often involve stoichiometric reagents that are not incorporated into the final product, leading to significant waste. rsc.org Future synthetic strategies will prioritize reaction types with inherent high atom economy, such as addition and rearrangement reactions, which theoretically can achieve 100% atom economy. rsc.org By contrast, substitution and elimination reactions are generally less atom-economical. rsc.org The goal is to design synthetic pathways that reduce the generation of by-products, thereby decreasing the environmental burden associated with chemical production. epa.gov This approach, focused on resource efficiency, is not only environmentally responsible but also economically advantageous. rsc.org

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Waste Generation |

|---|---|---|

| Addition | High (often 100%) | Minimal |

| Rearrangement | High (100%) | None |

| Substitution | Moderate | Moderate (By-products) |

Interdisciplinary Research

The versatility of the this compound structure makes it a valuable building block in various fields, fostering interdisciplinary research and leading to the development of novel functional molecules.

Applications in Agri-Food Science

Derivatives of 4-(trifluoromethyl)pyridine are already established in the agrochemical industry. nih.gov The 4-trifluoromethyl-substituted pyridine moiety is a key structural feature in commercialized products like the insecticide flonicamid (B1672840) and the herbicide pyroxsulam. nih.govjst.go.jp

Flonicamid : This insecticide, effective against aphids, incorporates the 4-trifluoromethyl-pyridine structure. researchoutreach.org

Pyroxsulam : This herbicide is used for weed control in cereal crops and contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. researchgate.netnih.gov The pyridine analogue was specifically chosen to provide high herbicidal activity while maintaining selectivity and reducing crop injury. researchoutreach.org

The aldehyde group in this compound serves as a reactive handle for synthesizing a wide array of new derivatives. Future research in agri-food science could focus on using this compound to develop next-generation pesticides with improved efficacy, better safety profiles, and enhanced environmental biodegradability.

Table 2: Agrochemicals Containing the 4-(Trifluoromethyl)pyridine Moiety

| Compound Name | Agrochemical Type | Key Application |

|---|---|---|

| Flonicamid | Insecticide | Aphid Control |

Further Investigations in Chemical Biology